6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S13370118
CAS No.
M.F
C14H9F3N2
M. Wt
262.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyri...

Product Name

6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-8-12(9-4-2-1-3-5-9)19-13-10(11)6-7-18-13/h1-8H,(H,18,19)

InChI Key

XHMUSPRBQLKSHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)C(F)(F)F

6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyrrolopyridine structure. Its molecular formula is C8H5F3N2C_8H_5F_3N_2, with a molecular weight of approximately 186.13 g/mol. The compound features a trifluoromethyl group, which significantly influences its chemical properties, such as lipophilicity and reactivity. The presence of the phenyl group further enhances its potential for biological activity and interaction with various molecular targets.

  • Oxidation: The aldehyde group can be oxidized to yield the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to form an alcohol.
  • Substitution: Nucleophilic substitution can occur at the pyridine ring, allowing for the introduction of various substituents.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

Major Products Formed

  • From Oxidation: 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • From Reduction: 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-methanol.

Research indicates that 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives exhibit significant biological activity. Specifically, they have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play crucial roles in tumorigenesis. Studies have shown that modifications to the compound can enhance its inhibitory effects on FGFR signaling pathways, making it a candidate for further pharmacological development .

The synthesis of 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps:

  • Starting Material Preparation: The synthesis begins with 3-amino-6-(trifluoromethyl)pyridine.
  • Reaction with Trifluoromethyl Anhydride: This material is reacted with trifluoromethyl anhydride to produce 6-(trifluoromethyl)pyridine-3-amine.
  • Oxidation: The resulting amine is then oxidized to yield the target compound.

Industrial methods may involve continuous flow reactors and advanced purification techniques to optimize yield and purity .

6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has various applications in:

  • Medicinal Chemistry: As a potential pharmaceutical intermediate or active ingredient in drug development.
  • Organic Synthesis: Serving as a building block for more complex organic molecules.
  • Agricultural Chemistry: Utilized in the development of agrochemicals due to its biological activity.

Interaction studies have demonstrated that the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes. The aldehyde functionality allows for covalent bonding with nucleophilic sites on biomolecules, potentially leading to significant biological effects .

Several compounds share structural similarities with 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridinePyrrolopyridine core with trifluoromethyl groupPotentially lower biological activity compared to the target compound
6-Amino-1H-pyrrolo[2,3-b]pyridineAmino group substitutionMay exhibit different reactivity patterns
4-(Trifluoromethyl)-1H-pyrrolePyrrole structure with trifluoromethyl groupLacks pyridine component; different pharmacological properties

The unique trifluoromethyl substitution and the pyrrolopyridine framework distinguish 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine from other similar compounds, enhancing its potential in medicinal chemistry and biological applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.07178278 g/mol

Monoisotopic Mass

262.07178278 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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